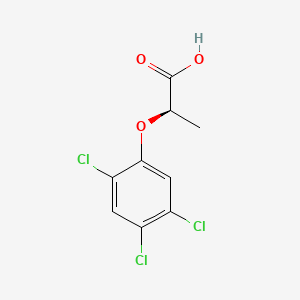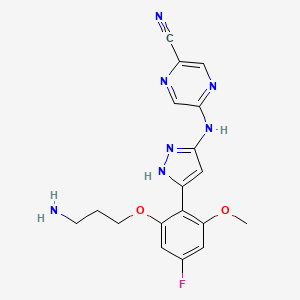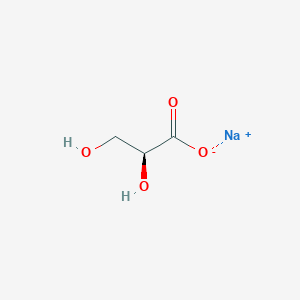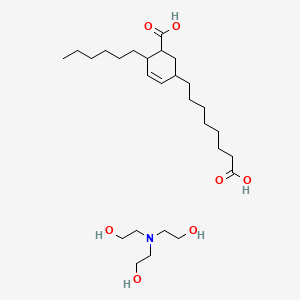
Einecs 269-360-6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexene is an organic compound belonging to the class of cycloalkenes. It is a colorless liquid with a sharp odor and has the chemical formula C₆H₁₀ . Cyclohexene is widely used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexene can be synthesized through the dehydration of cyclohexanol using an acid catalyst such as phosphoric acid. The reaction involves heating cyclohexanol with phosphoric acid, leading to the formation of cyclohexene and water . The reaction is typically carried out in a distillation apparatus to separate the product from the reaction mixture.
Industrial Production Methods
Industrially, cyclohexene is produced by the partial hydrogenation of benzene. This process is facilitated by a metal catalyst, usually palladium or nickel . The reaction conditions are carefully controlled to ensure the selective formation of cyclohexene over cyclohexane.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexene undergoes various types of chemical reactions, including:
Oxidation: Cyclohexene can be oxidized to form cyclohexanol or cyclohexanone.
Reduction: Cyclohexene can be reduced to cyclohexane using hydrogen gas and a metal catalyst.
Substitution: Cyclohexene can undergo electrophilic addition reactions, such as the addition of bromine to form 1,2-dibromocyclohexane.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, tungsten catalyst.
Reduction: Hydrogen gas, palladium or nickel catalyst.
Substitution: Bromine, in the presence of a solvent like carbon tetrachloride.
Major Products
Oxidation: Cyclohexanol, cyclohexanone, adipic acid.
Reduction: Cyclohexane.
Substitution: 1,2-dibromocyclohexane.
Wissenschaftliche Forschungsanwendungen
Cyclohexene has several applications in scientific research:
Chemistry: Cyclohexene is used as an intermediate in the synthesis of various compounds, including adipic acid and caprolactam, which are precursors to nylon. It is also used as a reference compound in spectroscopy studies due to its easily identifiable characteristics.
Biology: Cyclohexene derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of cyclohexene derivatives in treating various diseases.
Wirkmechanismus
Cyclohexene exerts its effects through various chemical reactions. For example, in electrophilic addition reactions, the π bond in cyclohexene interacts with an electrophile, leading to the formation of a carbocation intermediate. This intermediate then reacts with a nucleophile to form the final product . The molecular targets and pathways involved depend on the specific reaction and conditions.
Vergleich Mit ähnlichen Verbindungen
Cyclohexene can be compared with other similar compounds, such as cyclohexane and cyclohexanol:
Cyclohexene is unique due to its double bond, which makes it more reactive and versatile in chemical reactions compared to cyclohexane and cyclohexanol.
Eigenschaften
CAS-Nummer |
68227-48-5 |
|---|---|
Molekularformel |
C27H51NO7 |
Molekulargewicht |
501.7 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)amino]ethanol;5-(7-carboxyheptyl)-2-hexylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C21H36O4.C6H15NO3/c1-2-3-4-9-12-18-15-14-17(16-19(18)21(24)25)11-8-6-5-7-10-13-20(22)23;8-4-1-7(2-5-9)3-6-10/h14-15,17-19H,2-13,16H2,1H3,(H,22,23)(H,24,25);8-10H,1-6H2 |
InChI-Schlüssel |
IITZECLZJWPUHA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1C=CC(CC1C(=O)O)CCCCCCCC(=O)O.C(CO)N(CCO)CCO |
Physikalische Beschreibung |
Liquid |
Verwandte CAS-Nummern |
67859-77-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1E)-2-(4-bromophenyl)-1,2-diphenylethenyl]phenol](/img/structure/B11928473.png)

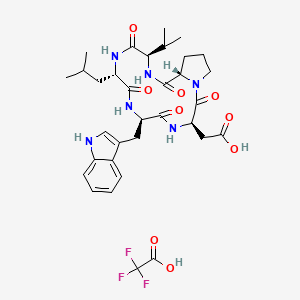
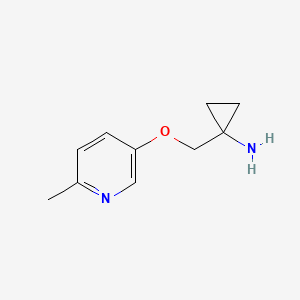

![undecyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11928498.png)

![undecyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11928511.png)
![2-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetic acid](/img/structure/B11928514.png)
![5-[2-amino-3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B11928518.png)
